molecular formula C21H23Cl2NO2 B15130445 (-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride

(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride

Cat. No.: B15130445
M. Wt: 392.3 g/mol
InChI Key: UVNAYBAOZUMARC-UHFFFAOYSA-N
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Description

RTI-113, also known as phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug that acts as a potent and fully selective dopamine reuptake inhibitor. It is a phenyltropane cocaine analog that has been studied for its potential use in treating cocaine addiction due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.

Industrial Production Methods

Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.

Chemical Reactions Analysis

Types of Reactions

RTI-113 undergoes several types of chemical reactions, including:

    Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.

    Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.

    Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.

    Reduction: Reduced derivatives with modifications at the ester moiety.

    Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.

Properties

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.3 g/mol

IUPAC Name

phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H

InChI Key

UVNAYBAOZUMARC-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl

Origin of Product

United States

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